1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol is a complex heterocyclic compound that features a pyrazolo[1,5-a][1,3,5]triazine core
Preparation Methods
The synthesis of 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a][1,3,5]triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromo and chloro substituents: Halogenation reactions are employed to introduce the bromo and chloro groups at specific positions on the pyrazolo[1,5-a][1,3,5]triazine ring.
Attachment of the cyclopropan-1-ol moiety: This step involves the reaction of the halogenated pyrazolo[1,5-a][1,3,5]triazine with a cyclopropanol derivative under suitable conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The cyclopropan-1-ol moiety can participate in addition reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique photophysical properties make it a candidate for use in organic light-emitting devices and other optical applications.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and cellular processes.
Mechanism of Action
The mechanism by which 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell division, thereby preventing tumor growth .
Comparison with Similar Compounds
Similar compounds to 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol include other pyrazolo[1,5-a][1,3,5]triazine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. Some similar compounds are:
- 1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol
- 1-(8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol
- 1-(8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol
Properties
Molecular Formula |
C9H8BrClN4O |
---|---|
Molecular Weight |
303.54 g/mol |
IUPAC Name |
1-(8-bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrClN4O/c1-4-5(10)6-12-7(9(16)2-3-9)13-8(11)15(6)14-4/h16H,2-3H2,1H3 |
InChI Key |
OZGBULPDNHLKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1Br)N=C(N=C2Cl)C3(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.